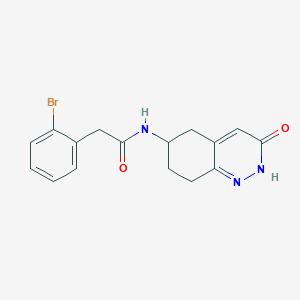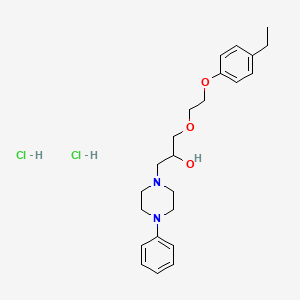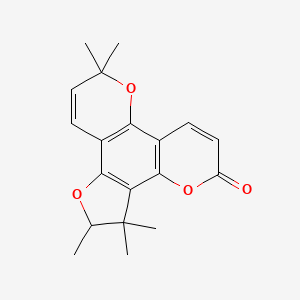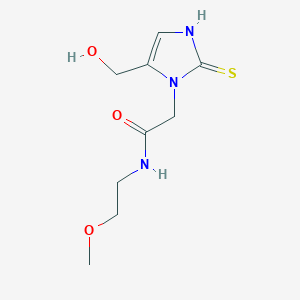
2-(2-bromophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BPHC and is synthesized through a specific method. BPHC has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of BPHC is not fully understood. However, studies suggest that it may act by inhibiting the cyclooxygenase enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. BPHC may also affect the levels of neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
BPHC has been shown to have anti-inflammatory effects by reducing the levels of inflammatory mediators such as prostaglandins and cytokines. It also has analgesic effects by reducing pain perception. BPHC has been found to have antipyretic effects by reducing fever. Additionally, BPHC has been shown to have potential as an antidepressant and anxiolytic agent by affecting the levels of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BPHC has advantages for lab experiments due to its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, BPHC has been shown to have potential as an antidepressant and anxiolytic agent. However, there are limitations to using BPHC in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on BPHC. One potential direction is to study its potential as an antidepressant and anxiolytic agent in humans. Another direction is to investigate its potential as a treatment for inflammatory conditions such as arthritis. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of BPHC involves a multistep process that starts with the reaction of 2-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide. The product is then treated with hydrazine hydrate to yield 2-(2-bromophenyl) hydrazinecarboxylate. The next step involves the reaction of the resulting product with 3-oxo-2,3,5,6,7,8-hexahydrocinnoline in the presence of acetic anhydride to produce BPHC.
Wissenschaftliche Forschungsanwendungen
BPHC has been studied for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, BPHC has been shown to have potential as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-4-2-1-3-10(13)8-15(21)18-12-5-6-14-11(7-12)9-16(22)20-19-14/h1-4,9,12H,5-8H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJPTLUQADOTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-11-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2456573.png)
![3-phenyl-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2456575.png)


![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/no-structure.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456582.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2456587.png)

![1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456591.png)
![5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2456592.png)
